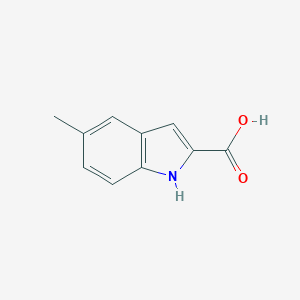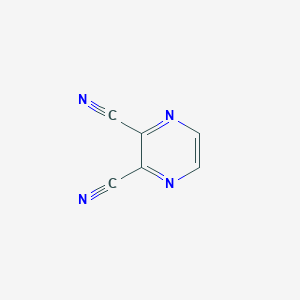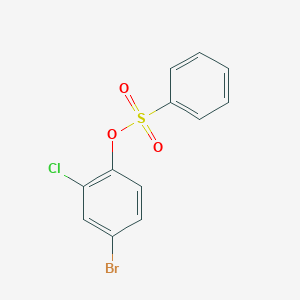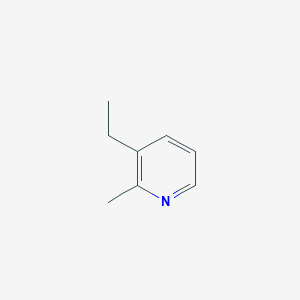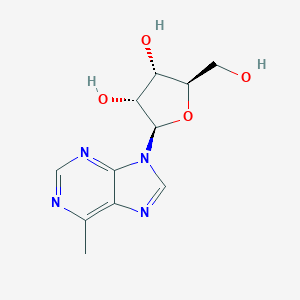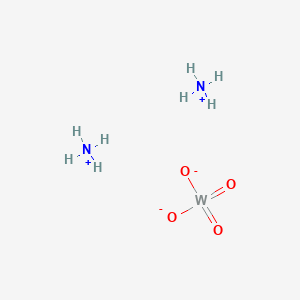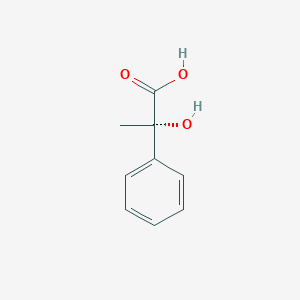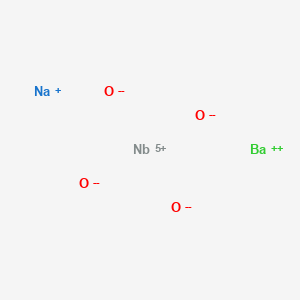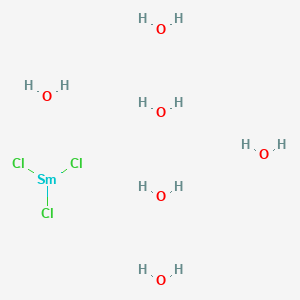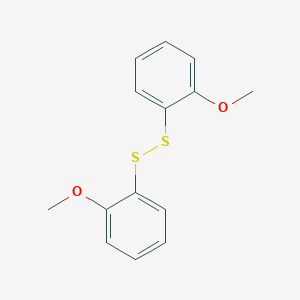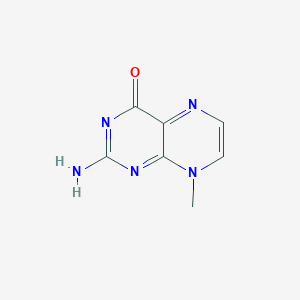
8-Methylpterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpterin is a chemical compound that belongs to the class of pterin derivatives. It is a heterocyclic compound that is widely used in scientific research for its various applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 8-Methylpterin is not fully understood. However, it is known that it interacts with the enzyme dihydropteridine reductase, which reduces it to 7,8-dihydro-8-oxomethylpterin. This compound is then further reduced to BH4, which is an essential cofactor for the enzymes that produce neurotransmitters. 8-Methylpterin is also known to act as a fluorescent probe for the detection of NO. It reacts with NO to form a fluorescent product that can be detected using fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
8-Methylpterin has several biochemical and physiological effects. It is known to increase the production of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the regulation of blood pressure and vascular tone. Additionally, it is involved in the regulation of immune function and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-Methylpterin in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Methylpterin is its high cost compared to other pterin derivatives. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 8-Methylpterin. One area of research is the development of new fluorescent probes for the detection of NO. Another area of research is the investigation of the role of 8-Methylpterin in the regulation of immune function and inflammation. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Methylpterin and its role in the biosynthesis of neurotransmitters.
In conclusion, 8-Methylpterin is a chemical compound that has numerous scientific research applications. It is used as a fluorescent probe for the detection of NO, a substrate for the enzyme dihydropteridine reductase, and a precursor for the synthesis of other pterin derivatives. It has several biochemical and physiological effects, including the regulation of blood pressure, vascular tone, immune function, and inflammation. While it has several advantages for lab experiments, including its high purity and stability, its high cost and unclear mechanism of action are limitations. Future research on 8-Methylpterin should focus on the development of new fluorescent probes, investigation of its role in immune function and inflammation, and elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 8-Methylpterin involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with formic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method yields pure 8-Methylpterin with a high yield.
Aplicaciones Científicas De Investigación
8-Methylpterin has numerous scientific research applications. It is used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. It is also used as a substrate for the enzyme dihydropteridine reductase, which is involved in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an important cofactor for the enzymes that produce neurotransmitters, such as dopamine, serotonin, and norepinephrine. 8-Methylpterin is also used as a precursor for the synthesis of other pterin derivatives, such as 6-methylpterin and 7-methylpterin.
Propiedades
Número CAS |
13005-87-3 |
|---|---|
Nombre del producto |
8-Methylpterin |
Fórmula molecular |
C7H7N5O |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-amino-8-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2-3H,1H3,(H2,8,11,13) |
Clave InChI |
AAUYLLNENYYDTK-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
SMILES canónico |
CN1C=CN=C2C1=NC(=NC2=O)N |
Otros números CAS |
13005-87-3 |
Sinónimos |
8-methylpterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



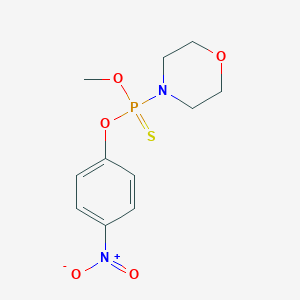
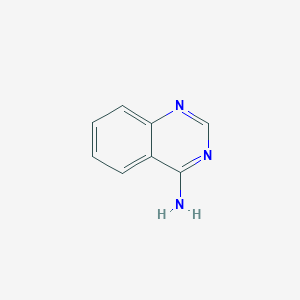
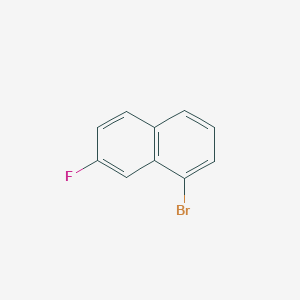
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
